1-[2-(1-Adamantyl)ethyl]pyrrolidin-2-one
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Overview
Description
1-[2-(1-Adamantyl)ethyl]pyrrolidin-2-one is an organic compound characterized by the presence of an adamantyl group attached to a pyrrolidin-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1-Adamantyl)ethyl]pyrrolidin-2-one typically involves the reaction of adamantane-1-ol with pyrrolidin-2-one. This reaction is often catalyzed by acids to facilitate the condensation between the alcohol and the ketone . The reaction conditions usually include moderate temperatures and the use of solvents like dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(1-Adamantyl)ethyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The adamantyl group can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-[2-(1-Adamantyl)ethyl]pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the creation of various complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(1-Adamantyl)ethyl]pyrrolidin-2-one involves its interaction with molecular targets and pathways. The adamantyl group provides steric hindrance and hydrophobic interactions, which can influence the compound’s binding to proteins or enzymes. The pyrrolidin-2-one ring may participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Pyrrolidin-2-one: A simpler analog without the adamantyl group.
Adamantane derivatives: Compounds with similar adamantyl groups but different functional groups attached.
Pyrrolidine derivatives: Compounds with variations in the pyrrolidine ring structure.
Uniqueness: 1-[2-(1-Adamantyl)ethyl]pyrrolidin-2-one is unique due to the combination of the adamantyl group and the pyrrolidin-2-one ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-[2-(1-adamantyl)ethyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c18-15-2-1-4-17(15)5-3-16-9-12-6-13(10-16)8-14(7-12)11-16/h12-14H,1-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJXTPGONVMPHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCC23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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